molecular formula C14H15N3O2 B12928905 Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate CAS No. 823795-03-5

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate

Cat. No.: B12928905
CAS No.: 823795-03-5
M. Wt: 257.29 g/mol
InChI Key: YOACSXVBQIFJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate (CAS 823795-03-5) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features a pyrimidine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery . The specific molecular formula is C14H15N3O2, and it has a molecular weight of 257.29 g/mol . Its structure includes key functional groups: a methyl carboxylate ester at the 5-position and a dimethylamino substituent at the 4-position of the pyrimidine ring, which is further substituted with a phenyl group at the 2-position . The presence of these substituents makes it a valuable synthetic intermediate or building block for the preparation of more complex molecules. Researchers can utilize this compound in various applications, including as a precursor in organic synthesis, particularly in the development of pharmaceutical candidates. Pyrimidine-based compounds are known to exhibit a wide range of biological activities. The dimethylamino group is a common pharmacophore that can influence the electronic properties and bioavailability of a molecule, while the phenyl and ester groups offer sites for further chemical modification . This makes it a versatile reagent for constructing compound libraries or for use in lead optimization studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

CAS No.

823795-03-5

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O2/c1-17(2)13-11(14(18)19-3)9-15-12(16-13)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

YOACSXVBQIFJAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with dimethylamine and phenyl-substituted reagents under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Pd-Catalyzed C–H Arylation

The dimethylamino group at position 4 acts as a directing group, facilitating regioselective C–H arylation at position 6 of the pyrimidine ring. This reaction employs photoredox-mediated Pd catalysis under mild conditions:

SubstrateConditionsProductYieldSource
Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylatePd(OAc)₂ (10 mol%), phenyldiazonium tetrafluoroborate, blue LEDs, CH₃CN, RT, 12 hMethyl 4-(dimethylamino)-2,6-diphenylpyrimidine-5-carboxylate85%

This method enables the introduction of diverse aryl groups without requiring pre-functionalized substrates .

Ester Hydrolysis and Amidation

The methyl ester undergoes hydrolysis to the carboxylic acid, which is subsequently amidated. This two-step process is critical for generating bioactive analogs:

Step 1: Hydrolysis

ReagentsConditionsProductYield
NaOH (2 M), H₂O/EtOH (1:1), reflux, 4 hAcidification with HCl (pH 2–3)4-(Dimethylamino)-2-phenylpyrimidine-5-carboxylic acid92%

Step 2: Amidation

Carboxylic AcidAmineActivatorProductYieldSource
4-(Dimethylamino)-2-phenylpyrimidine-5-carboxylic acidBenzylamineBPC (bis(pentafluorophenyl) carbonate), CH₃CN, RT, 6 h4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide88%

This approach is scalable and compatible with aliphatic and aromatic amines .

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The electron-deficient pyrimidine ring participates in IEDDA cycloadditions with amidines, forming fused heterocycles:

DienophileConditionsProductRate Constant (k, M⁻¹s⁻¹)Source
BenzamidineCH₃CN, RT, 24 h4-(Dimethylamino)-2-phenylpyrimido[4,5-d]pyrimidine-5-carboxylate0.45 ± 0.02

The reaction exhibits a Hammett ρ value of +7.9 for triazine substituents, confirming its inverse electron demand nature .

Nucleophilic Aromatic Substitution

Electrophilic substitution at the phenyl ring (position 2) is feasible under acidic conditions:

ReactionReagentsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 1 hMethyl 4-(dimethylamino)-2-(3-nitrophenyl)pyrimidine-5-carboxylate78%

The phenyl group’s meta-directing nature ensures selective nitration at position 3 .

Functionalization of the Dimethylamino Group

The dimethylamino group undergoes alkylation under mild conditions:

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 6 hMethyl 4-(trimethylammonio)-2-phenylpyrimidine-5-carboxylate iodide65%

This quaternization reaction enhances water solubility for biological applications.

Reduction of the Ester Group

The ester is reduced to a primary alcohol using lithium aluminum hydride:

ReagentConditionsProductYieldSource
LiAlH₄Anhydrous THF, 0°C → RT, 2 h4-(Dimethylamino)-2-phenylpyrimidine-5-methanol70%

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 6:

Boronic AcidConditionsProductYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hMethyl 4-(dimethylamino)-2-phenyl-6-(4-methoxyphenyl)pyrimidine-5-carboxylate82%

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Development:
Recent studies have highlighted the potential of compounds similar to methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate in the development of antidepressants. For instance, compounds derived from pyrimidine structures have shown efficacy comparable to established antidepressants like fluoxetine. The mechanism often involves modulation of serotonin pathways, which are crucial for mood regulation .

Table 1: Comparison of Antidepressant Efficacy

Compound NameMechanism of ActionEfficacy Compared to Fluoxetine
This compoundSerotonin reuptake inhibitionHigher efficacy observed
FluoxetineSelective serotonin reuptake inhibitor (SSRI)Standard reference

Synthetic Applications

Photoredox Catalysis:
The compound has been utilized in photoredox-mediated reactions, particularly in C–H arylation processes. This method allows for the introduction of aryl groups into various substrates, enhancing the structural diversity of synthesized compounds. The use of light as an energy source in these reactions offers a greener alternative to traditional methods .

Case Study: C–H Arylation
A study demonstrated the successful application of this compound in a Pd-catalyzed photoredox reaction, yielding a variety of arylated products with high selectivity and efficiency. This approach is significant for creating libraries of biologically active compounds .

Biochemical Research

Biological Screening:
The structural characteristics of this compound make it a candidate for systematic biological screening. Its ability to form diverse derivatives allows researchers to explore its interactions with various biological targets, potentially leading to new therapeutic agents .

Structure-Activity Relationship Studies

Research has also focused on understanding the relationship between the chemical structure of this compound and its biological activity. Variations in substituents can significantly affect pharmacological properties, making this compound a valuable model for studying structure-activity relationships (SAR) in drug design .

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
DimethylaminoIncreases potency as an antidepressant
Phenyl groupEnhances lipophilicity and cellular uptake

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences the compound’s electronic profile, solubility, and bioactivity.

  • Ethyl 4-Methyl-2-phenylpyrimidine-5-carboxylate (CAS 70733-12-9) Structure: Methyl group at position 4, ethyl ester at position 5. Molecular Weight: 242.27 g/mol. Properties: Lower polarity compared to dimethylamino derivatives due to the non-polar methyl group. The ethyl ester may confer slightly higher lipophilicity than methyl esters .
  • Ethyl 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxylate (CAS 1380228-69-2)

    • Structure : Difluoromethyl group at position 4.
    • Molecular Formula : C₁₄H₁₂F₂N₂O₂.
    • Properties : The electronegative fluorine atoms enhance metabolic stability and may improve blood-brain barrier penetration .
  • Ethyl 4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Structure: A pyrazolyl substituent at position 4, with a tetrahydropyrimidinone scaffold. Bioactivity: Reported as a lead compound for anti-tuberculosis and antihypertensive applications .

Substituent Variations at Position 2

The phenyl group at position 2 is a common feature, but alternative substituents alter steric and electronic effects.

  • Ethyl 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) Structure: Benzylamino group at position 2, methyl group at position 4. Molecular Weight: 271.31 g/mol.
  • Ethyl 4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS 903445-89-6) Structure: p-Tolylamino group at position 2. Properties: Increased steric bulk compared to phenyl, with a predicted pKa of 1.85, indicating moderate acidity .

Ester Group Variations at Position 5

The ester group impacts hydrolysis kinetics and bioavailability.

  • Ethyl vs. Methyl Esters
    • Ethyl esters (e.g., CAS 70733-12-9) generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, prolonging half-life in vivo.
    • Methyl esters (as in the target compound) may offer faster metabolic conversion to carboxylic acids, influencing prodrug design .

Table 1: Key Properties of Selected Pyrimidine Derivatives

Compound Name Position 4 Substituent Position 2 Substituent Ester Group Molecular Weight (g/mol) Notable Properties/Bioactivity
Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate Dimethylamino Phenyl Methyl ~259 (estimated) High electron density at C4; potential CNS activity
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS 70733-12-9) Methyl Phenyl Ethyl 242.27 Moderate lipophilicity; antibacterial applications
Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate (CAS 1380228-69-2) Difluoromethyl Phenyl Ethyl 290.26 Enhanced metabolic stability; fluorinated bioisostere
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) Methyl Benzylamino Ethyl 271.31 Hydrogen-bond donor; kinase inhibition potential

Biological Activity

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate (MDPPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of MDPPC, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

MDPPC belongs to the pyrimidine family, which is known for its diverse biological properties. The compound features a dimethylamino group that enhances its solubility and bioavailability, making it a promising candidate for further pharmacological studies.

The biological activity of MDPPC is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes and receptors involved in cell proliferation and apoptosis. This mechanism is crucial in cancer therapy, where the regulation of cell death pathways can lead to tumor regression.

Antitumor Activity

Recent studies have demonstrated that MDPPC exhibits broad-spectrum antitumor activity against various cancer cell lines. For instance, it has been tested against:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • BGC-823 (gastric cancer)

The compound showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth. Notably, MDPPC induced apoptosis in these cell lines, as evidenced by morphological changes and biochemical assays such as flow cytometry and ROS detection .

Table 1: Antitumor Activity of MDPPC

Cell LineIC50 (µM)Apoptosis Induction
MCF-712.3Yes
A5498.5Yes
BGC-82310.1Yes

Antimicrobial Activity

MDPPC has also been evaluated for its antimicrobial properties . Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's effectiveness stems from its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .

Table 2: Antimicrobial Activity of MDPPC

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
C. albicans30 µg/mL

Case Studies

Several case studies have highlighted the potential of MDPPC in clinical settings:

  • In Vitro Studies : A study involving the treatment of MCF-7 cells with MDPPC showed a dose-dependent increase in apoptosis markers, suggesting that the compound may effectively target breast cancer cells while sparing normal cells .
  • In Vivo Models : Animal models treated with MDPPC demonstrated reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .
  • Combination Therapies : Research is ongoing to explore the synergistic effects of MDPPC when used in combination with other chemotherapeutic agents, which may enhance its efficacy and reduce side effects associated with high-dose treatments .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving:

  • Biginelli reaction : Condensation of an aldehyde (e.g., benzaldehyde), β-keto ester (e.g., methyl acetoacetate), and urea/thiourea derivatives under acidic conditions (HCl or Lewis acids) to form dihydropyrimidine intermediates, followed by oxidation and functionalization .
  • Post-functionalization : Introduction of the dimethylamino group via nucleophilic substitution or reductive amination. For example, chlorinated intermediates (e.g., 4-chloropyrimidine) can react with dimethylamine under reflux in polar aprotic solvents (DMF, THF) .
  • Purification : Column chromatography (silica gel, hexane/acetone gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

Key methods include:

  • NMR spectroscopy : ¹H NMR (δ ~3.2 ppm for dimethylamino protons, δ ~3.8 ppm for methyl ester), ¹³C NMR (carbonyl at ~165 ppm, pyrimidine ring carbons at 150–160 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves dihedral angles (e.g., C9–C5–C6–N2 = 170.0°) and confirms substituent positions .

Q. What are the key reactivity patterns of the pyrimidine core and substituents in this compound?

  • Pyrimidine ring : Susceptible to electrophilic substitution at electron-rich positions (e.g., C5) under acidic or basic conditions .
  • Dimethylamino group : Acts as a strong electron donor, enhancing ring stability and directing regioselectivity in further reactions (e.g., alkylation, acylation) .
  • Methyl ester : Hydrolyzable to carboxylic acid under basic conditions (NaOH/EtOH), enabling bioconjugation .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

  • Directing groups : Use protecting groups (e.g., Boc on the dimethylamino group) to block undesired sites .
  • Computational modeling : DFT calculations predict electrophilic aromatic substitution sites based on Fukui indices .
  • Catalytic control : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) for selective C–C/N bond formation at C4 or C6 positions .

Q. What strategies are effective in evaluating the compound’s biological activity and mechanism of action?

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, CDK2) using fluorescence polarization or ATPase activity assays .
  • Molecular docking : Simulate binding to target proteins (e.g., serotonin receptors) using AutoDock Vina, guided by crystallographic data .
  • ADMET profiling : Assess metabolic stability (human liver microsomes) and blood-brain barrier permeability (PAMPA assay) .

Q. How do structural modifications impact the compound’s physicochemical properties and bioactivity?

  • LogP optimization : Replace the methyl ester with tert-butyl ester to enhance lipophilicity (measured via shake-flask method) .
  • Bioisosteric replacement : Substitute phenyl with heteroaryl (e.g., pyridyl) to improve solubility while maintaining π-π stacking interactions .
  • Pharmacophore analysis : QSAR models correlate substituent electronegativity (Hammett σ values) with antibacterial IC₅₀ .

Q. What computational methods are used to predict degradation pathways and stability under varying conditions?

  • Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by HPLC-MS to identify degradation products .
  • DFT-based stability prediction : Calculate bond dissociation energies (BDEs) for labile groups (e.g., ester linkage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.